molecular formula C7H6ClN3 B15199059 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile

3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile

Cat. No.: B15199059
M. Wt: 167.59 g/mol
InChI Key: VOBUUMCONQQKPA-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile is a heterocyclic compound that features a fused imidazole and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroacetonitrile with a suitable imidazole derivative, followed by cyclization to form the fused ring system . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile is unique due to the presence of both chloro and cyano groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of various derivatives .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile

InChI

InChI=1S/C7H6ClN3/c8-7-5(4-9)10-6-2-1-3-11(6)7/h1-3H2

InChI Key

VOBUUMCONQQKPA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=C(N2C1)Cl)C#N

Origin of Product

United States

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